molecular formula C12H10N2O B2819435 2-(furan-2-yl)-5-methyl-1H-benzimidazole CAS No. 83330-28-3

2-(furan-2-yl)-5-methyl-1H-benzimidazole

Cat. No.: B2819435
CAS No.: 83330-28-3
M. Wt: 198.225
InChI Key: SQVLGUPUTLPOAE-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-5-methyl-1H-benzimidazole is a heterocyclic compound that features both a furan ring and a benzimidazole ring

Scientific Research Applications

2-(furan-2-yl)-5-methyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Safety and Hazards

The safety and hazards associated with “2-(furan-2-yl)-5-methyl-1H-benzimidazole” would depend on its specific properties. As a general rule, it’s important to handle all chemicals with care and use appropriate safety measures .

Future Directions

The future directions for research on “2-(furan-2-yl)-5-methyl-1H-benzimidazole” would likely depend on its potential applications. For instance, furan derivatives are being explored for their potential in sustainable chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5-methyl-1H-benzimidazole typically involves the condensation of 2-furancarboxaldehyde with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable resources, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-5-methyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The benzimidazole ring can be reduced to form the corresponding dihydrobenzimidazole.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(furan-2-yl)-5-methyl-1H-benzimidazole is unique due to the presence of both the furan and benzimidazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(furan-2-yl)-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-8-4-5-9-10(7-8)14-12(13-9)11-3-2-6-15-11/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVLGUPUTLPOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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